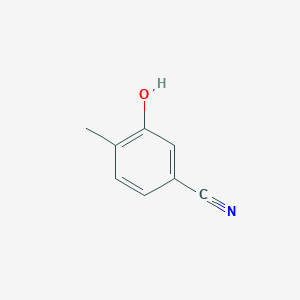







|
REACTION_CXSMILES
|
FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.[N:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[OH-:22].[Na+].O1CC[CH2:26][CH2:25]1.[CH3:29]O>>[OH:22][C:18]1[CH:19]=[C:20]([CH:25]=[CH:26][C:17]=1[CH3:29])[C:21]#[N:16] |f:2.3,4.5|
|


|
Name
|
|
|
Quantity
|
38.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
165 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
tetrahydrofuran methanol
|
|
Quantity
|
330 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1.CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was removed by the filtration
|
|
Type
|
ADDITION
|
|
Details
|
The filtrate was added to 300 ml of a solution
|
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
|
Type
|
CUSTOM
|
|
Details
|
by bubbling ammonia in tetrahydrofuran at 0° C
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 500 ml of dioxane
|
|
Type
|
STIRRING
|
|
Details
|
After stirring at room temperature for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was isolated with chloroform as the extractant in the same manner as that of step 1 in Example 1
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain an oily residue, which
|
|
Type
|
STIRRING
|
|
Details
|
They were stirred for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
|
Type
|
WASH
|
|
Details
|
The residue was washed with dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
Then the crude product was separated with ethyl acetate as the extractant in the same manner as that of step 1 in Example 1
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain the crude product, which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by the silica gel column chromatography
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |